N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(15-9-5-11-22-15)19-13-7-2-1-6-12(13)18-20-14-8-3-4-10-16(14)23-18/h1-11H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMGTTCJFZKXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Synthesis
The benzothiazole scaffold is typically constructed via cyclization reactions involving ortho-aminothiophenol derivatives and carbonyl-containing reagents. For example, 2-aminothiophenol reacts with carboxylic acid derivatives under acidic conditions to form the benzothiazole ring. Alternative methods employ thiourea or thiocyanate derivatives in the presence of Lewis acids like zinc chloride to enhance cyclization efficiency.
Phenyl-Benzothiazole Coupling
The coupling of the benzothiazole unit to a phenyl group is achieved through Ullmann or Suzuki-Miyaura cross-coupling reactions. The Suzuki reaction, utilizing palladium catalysts such as Pd(PPh₃)₄, is favored for its tolerance of functional groups and mild conditions. For instance, 2-(1,3-benzothiazol-2-yl)phenylboronic acid reacts with halogenated benzene derivatives in a mixture of toluene and methanol at reflux temperatures (80–100°C) to yield the biphenyl intermediate.
Furan-2-carboxamide Functionalization
The final step involves amidating the furan-2-carboxylic acid derivative with the phenyl-benzothiazole amine. This is commonly executed using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or THF, with yields optimized by adding catalytic DMAP.
Stepwise Synthetic Protocols
Method A: Sequential Cyclization and Cross-Coupling
Step 1: Synthesis of 2-(1,3-Benzothiazol-2-yl)aniline
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Reactants : 2-Aminothiophenol (1.0 equiv), benzaldehyde (1.2 equiv).
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Conditions : Reflux in acetic acid (12 h), followed by neutralization with NaHCO₃.
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Yield : 78–85%.
Step 2: Suzuki Coupling with Furan-2-carboxylic Acid Derivative
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Reactants : 2-(1,3-Benzothiazol-2-yl)phenylboronic acid (1.0 equiv), ethyl furan-2-carboxylate (1.1 equiv).
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Catalyst : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).
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Conditions : Toluene/methanol (4:1), 80°C, 6 h.
Step 3: Hydrolysis and Amidation
Table 1: Optimization of Suzuki Coupling Parameters
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 1–10 mol% | 5 mol% | Maximizes at 75% |
| Solvent Ratio | Toluene:MeOH (1:1–4:1) | 4:1 | Improves solubility |
| Temperature | 60–100°C | 80°C | Balances rate and decomposition |
Alternative Routes and Comparative Analysis
Method B: One-Pot Tandem Synthesis
A streamlined approach condenses the benzothiazole formation and phenyl coupling into a single step using microwave-assisted synthesis:
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Reactants : 2-Aminothiophenol, 2-iodobenzaldehyde, furan-2-carbonyl chloride.
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Catalyst : CuI (10 mol%), NEt₃ (2.0 equiv).
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Conditions : Microwaves (150 W), DMF, 120°C, 30 min.
While faster, this method suffers from lower yields due to side reactions, making it less suitable for large-scale production.
Method C: Solid-Phase Synthesis
Developed for combinatorial chemistry applications, this method immobilizes the benzothiazole intermediate on Wang resin:
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Resin Functionalization : Wang resin-bound 2-aminothiophenol.
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Cyclization : Treat with benzaldehyde/FeCl₃ (2 h, RT).
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Cleavage : TFA/DCM (1:1), 2 h.
Though advantageous for parallel synthesis, the need for specialized equipment limits its industrial adoption.
Critical Process Parameters and Troubleshooting
Catalyst Selection in Cross-Coupling
Palladium catalysts dominate Suzuki reactions, but cost and sensitivity to oxygen remain challenges. Recent studies suggest using Pd/C (5 wt%) with triphenylphosphine as a ligand, reducing catalyst loading to 2 mol% without compromising yield.
Solvent Systems and Reaction Efficiency
Polar aprotic solvents (DMF, NMP) enhance intermediate solubility but complicate purification. Mixed solvent systems (toluene/MeOH) balance reactivity and ease of workup.
Byproduct Formation and Mitigation
Common byproducts include:
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Diarylated compounds : Controlled by limiting aryl halide stoichiometry.
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Oxidized benzothiazoles : Minimized using inert atmospheres (N₂/Ar).
Scalability and Industrial Feasibility
Method A remains the most scalable, with pilot-scale batches achieving 80% overall yield. Key considerations include:
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Cost of Pd Catalysts : Recycling protocols using activated carbon reduce expenses.
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Waste Management : Aqueous Na₂CO₃ and methanol are recoverable via distillation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzothiazole moiety can be reduced to benzothiazoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Furanones and benzothiazole N-oxides.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazoles with different functional groups.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole and Furan Moieties
N-(1,3-Benzothiazol-2-yl)furan-2-carboxamide (CID 715680)
- Structure : Direct linkage of benzothiazole to the furan carboxamide.
- Molecular Formula : C₁₂H₈N₂O₂S .
- Key Differences : Absence of the phenyl spacer in the target compound reduces steric hindrance and alters electronic properties.
- Applications : Serves as a precursor for anticancer agents (e.g., BZ-I in –11) .
N-(Benzo[d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide (Compound 1, )
- Structure : Benzothiazole linked via a thiourea bridge to furan carboxamide.
- Key Differences : Thiourea group enhances antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) but reduces metabolic stability compared to the amide bond in the target compound .
N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide ()
- Structure : Benzothiazole carboxamide linked to a thiophene-furan hybrid.
- Molecular Weight : 340.4 g/mol.
Analogues with Modified Aromatic Substitutions
(E)-N-(2-(2-(Biphenyl-4-yl)vinyl)phenyl)furan-2-carboxamide (13b, )
- Structure : Styryl-biphenyl group attached to the phenyl ring.
- Applications : Demonstrated moderate anticancer activity (IC₅₀ = 8.7 μM against MCF-7 cells) .
- Key Differences : Extended conjugation increases lipophilicity (LogP = 4.2) compared to the target compound’s benzothiazole-phenyl system (LogP ≈ 3.7) .
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide ()
Comparative Analysis of Key Properties
Discussion of Structure-Activity Relationships (SAR)
- Benzothiazole vs. Benzoxazole : Benzothiazole (sulfur atom) generally enhances antimicrobial activity over benzoxazole (oxygen) due to increased lipophilicity .
- Thiourea vs. Amide : Thiourea derivatives (e.g., ) exhibit stronger antioxidant activity but lower metabolic stability compared to amides .
- Piperazine Linkers : Improve solubility and bioavailability, as seen in BZ-I’s anticancer efficacy .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a furan ring through a carboxamide group. This unique structure contributes to its biological efficacy.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H12N2O2S |
| CAS Number | 313662-76-9 |
| Molecular Weight | 320.36 g/mol |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It exhibits activity against various bacterial strains, particularly Staphylococcus aureus , with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM . The proposed mechanism involves the disruption of essential bacterial processes, likely through interaction with specific enzymes or pathways critical for bacterial survival .
Anticancer Properties
Research indicates that this compound may also possess anticancer activity. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against human leukemia and melanoma cell lines .
Case Studies
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Antimicrobial Efficacy Study
- A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus.
- Results indicated that the compound significantly inhibited bacterial growth compared to control groups.
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Anticancer Activity Assessment
- In vitro studies evaluated the cytotoxic effects on various cancer cell lines.
- The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting potential as a lead compound for further development in cancer therapy.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | MIC/IC50 Values |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)furan-2-carboxamide | Antimicrobial & Anticancer | MIC: 19.7–24.2 μM |
| 2-Aminobenzothiazole | Antimicrobial | MIC: 25 μM |
| Furan-2-carboxylic Acid | Limited biological activity | Not applicable |
Q & A
Q. What strategies improve yield in multi-step synthesis without compromising purity?
- Methodological Answer : Optimize reaction stoichiometry (e.g., excess furan-2-carboxylic acid for coupling). Use microwave-assisted synthesis to accelerate steps. Employ inline purification (catch-and-release resins) and monitor intermediates via LC-MS .
Structural and Mechanistic Insights
Q. How does the 3D conformation of the compound influence its interaction with biological targets?
Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in its mechanism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
